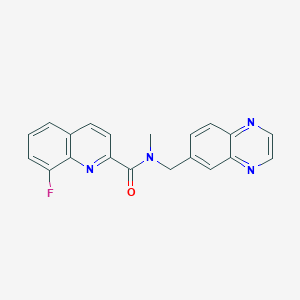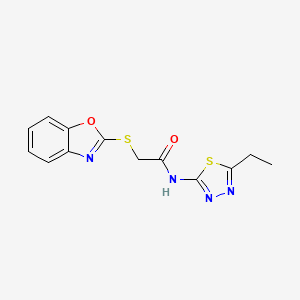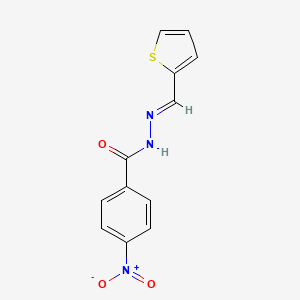
8-fluoro-N-methyl-N-(6-quinoxalinylmethyl)-2-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, including 8-fluoro-N-methyl-N-(6-quinoxalinylmethyl)-2-quinolinecarboxamide, involves several key steps such as condensation, hydrogenolysis, and reactions with specific reagents. For instance, the synthesis of a related fluorescent quinoline derivative involved condensation of 8-(N-methyl-N-carbobenzoxy)aminomethylquinoline-5-carboxylic acid azide with N-(6-aminohexyl)-5-dimethylaminonaphthalenesulfonamide, followed by hydrogenolysis and reaction with propargyl bromide (Gracheva, Kovel'man, & Tochilkin, 1982).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of the quinoline nucleus, which can be modified by various functional groups to achieve different chemical and physical properties. For example, studies on 6-fluoro-7-(4-methyl-1-piperazinyl)quinoxalines and their disubstituted versions highlight the versatility of quinoline derivatives in chemical synthesis and the potential for diverse structural modifications (Abdel-Jalil et al., 2000).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including N-methylation, ortho-metalation, and reactions with organolithium compounds. These reactions are crucial for the functionalization and diversification of quinoline-based compounds. For instance, 8-fluoro-6-(methoxymethoxy)quinoline's reactivity against organolithium compounds under different conditions showcases the chemical versatility of these compounds (Stadlwieser, Barbier, & Taylor, 1998).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the synthesis and structural analysis of helical, quinoline-derived oligoamide foldamers demonstrate the impact of molecular design on the physical form and stability of quinoline derivatives (Jiang et al., 2003).
Chemical Properties Analysis
The chemical properties of 8-fluoro-N-methyl-N-(6-quinoxalinylmethyl)-2-quinolinecarboxamide and related compounds, including reactivity, stability, and interactions with other molecules, are subjects of ongoing research. Investigations into the synthesis, reactivity, and potential applications of various quinoline derivatives continue to expand our understanding of these compounds' chemical behaviors (Edmont & Chenault, 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of quinoline derivatives, such as 8-fluoro-N-methyl-N-(6-quinoxalinylmethyl)-2-quinolinecarboxamide, often involves innovative methods to introduce fluorogenic groupings and other functional modifications to enhance their chemical and physical properties. For instance, Gracheva et al. (1982) described the synthesis of quinoline derivatives containing a fluorogenic grouping by condensation, highlighting the synthetic versatility of such compounds (Gracheva, I., Kovel'man, I., & Tochilkin, A. I., 1982).
Biological Applications
Quinolinecarboxamide derivatives have been extensively studied for their potential in biological applications, particularly as radioligands for imaging and as chemosensors. Matarrese et al. (2001) explored quinoline-2-carboxamide derivatives as potential radioligands for the visualization of peripheral benzodiazepine receptors, an application that underscores the diagnostic potential of these compounds in medical imaging (Matarrese, M., et al., 2001). Similarly, Park et al. (2015) synthesized a chemosensor based on quinoline for monitoring Zn2+ concentrations in living cells and aqueous solutions, demonstrating the utility of such derivatives in environmental monitoring and biological research (Park, G., et al., 2015).
Material Science and Photophysics
The unique photophysical properties of fluorinated quinolinecarboxamides are of interest in material science. Fasani et al. (1999) investigated the photoinduced C-F bond cleavage in fluorinated quinolones, revealing mechanisms that could be harnessed for developing photostable materials and understanding drug phototoxicity (Fasani, E., et al., 1999).
Antimicrobial and Antibacterial Activity
The antimicrobial properties of quinolinecarboxamide derivatives are a significant area of research. Tani et al. (1982) synthesized novel compounds with a fluoromethyl group on quinoline derivatives, showing enhanced antibacterial activities, which underscores the therapeutic potential of such compounds (Tani, J., Mushika, Y., & Yamaguchi, T., 1982).
Eigenschaften
IUPAC Name |
8-fluoro-N-methyl-N-(quinoxalin-6-ylmethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O/c1-25(12-13-5-7-16-18(11-13)23-10-9-22-16)20(26)17-8-6-14-3-2-4-15(21)19(14)24-17/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTFMQJSGQWNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=NC=CN=C2C=C1)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-N-methyl-N-(6-quinoxalinylmethyl)-2-quinolinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5546717.png)
![1-[2-(4-morpholinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5546724.png)
![N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5546731.png)
![2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5546751.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5546756.png)

![N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5546793.png)
![2-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5546797.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)
![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)
![4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5546808.png)
